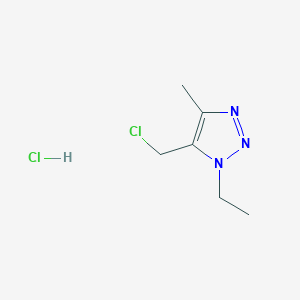
1-(1-methyl-1H-imidazol-2-yl)-4-(thiophen-3-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-methyl-1H-imidazol-2-yl)-4-(thiophen-3-ylmethyl)piperazine, also known as MIP, is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. MIP is a piperazine derivative that is structurally similar to other compounds such as buspirone and tandospirone, which are known to have anxiolytic and antidepressant effects.
Mécanisme D'action
The exact mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophen-3-ylmethyl)piperazine is not fully understood, but it is believed to be related to its interaction with various neurotransmitter receptors. 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophen-3-ylmethyl)piperazine has been shown to have a high affinity for dopamine, serotonin, and adrenergic receptors, which are involved in the regulation of mood, anxiety, and stress. The interaction of 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophen-3-ylmethyl)piperazine with these receptors leads to the modulation of their activity, which results in the anxiolytic and antidepressant effects observed in animal models.
Biochemical and Physiological Effects:
1-(1-methyl-1H-imidazol-2-yl)-4-(thiophen-3-ylmethyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. The anxiolytic effects of 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophen-3-ylmethyl)piperazine are believed to be related to its interaction with serotonin receptors, which are involved in the regulation of anxiety and mood. The antidepressant effects of 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophen-3-ylmethyl)piperazine are believed to be related to its interaction with dopamine and adrenergic receptors, which are involved in the regulation of mood and stress. 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophen-3-ylmethyl)piperazine has also been shown to have a low toxicity profile, which makes it a potential candidate for further development as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophen-3-ylmethyl)piperazine in lab experiments is its high affinity for various neurotransmitter receptors, which makes it a potential candidate for the development of new drugs targeting these receptors. Another advantage is its low toxicity profile, which makes it a safe compound to work with in the lab. However, one of the limitations of using 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophen-3-ylmethyl)piperazine in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophen-3-ylmethyl)piperazine. One direction is the development of new drugs targeting the neurotransmitter receptors that 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophen-3-ylmethyl)piperazine interacts with. Another direction is the study of the structure-activity relationship of 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophen-3-ylmethyl)piperazine and its analogs, which can lead to the development of more potent and selective compounds. Additionally, the study of the pharmacokinetics and pharmacodynamics of 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophen-3-ylmethyl)piperazine can provide valuable information for the development of new drugs targeting anxiety and depression.
Méthodes De Synthèse
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophen-3-ylmethyl)piperazine involves the condensation reaction between 1-methyl-1H-imidazole-2-carbaldehyde and 4-(thiophen-3-ylmethyl)piperazine in the presence of a suitable catalyst. The reaction results in the formation of 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophen-3-ylmethyl)piperazine as a white crystalline solid with a melting point of 177-179°C. The purity of the synthesized 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophen-3-ylmethyl)piperazine can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Applications De Recherche Scientifique
1-(1-methyl-1H-imidazol-2-yl)-4-(thiophen-3-ylmethyl)piperazine has been studied for its potential use in various research applications such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophen-3-ylmethyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, which makes it a potential candidate for the treatment of anxiety and depression in humans. In pharmacology, 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophen-3-ylmethyl)piperazine has been studied for its interaction with various neurotransmitter receptors such as dopamine, serotonin, and adrenergic receptors. The results suggest that 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophen-3-ylmethyl)piperazine has a high affinity for these receptors, which makes it a potential candidate for the development of new drugs targeting these receptors. In medicinal chemistry, 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophen-3-ylmethyl)piperazine has been studied for its structural similarity to other compounds such as buspirone and tandospirone, which are known to have anxiolytic and antidepressant effects.
Propriétés
IUPAC Name |
1-(1-methylimidazol-2-yl)-4-(thiophen-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-15-4-3-14-13(15)17-7-5-16(6-8-17)10-12-2-9-18-11-12/h2-4,9,11H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZBPRTUPDLAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[[4-(Trifluoromethyl)cyclohexyl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B3005485.png)


![2-(7-Fluoroquinazolin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3005492.png)


![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3005495.png)
![7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B3005496.png)
